An In-depth Technical Guide to Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (CAS: 20187-46-6)
An In-depth Technical Guide to Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (CAS: 20187-46-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, holding the CAS number 20187-46-6, is a pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the substituted pyrimidine core, make it a valuable scaffold for the synthesis of compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and known biological activities. Detailed experimental protocols for its synthesis and for a representative enzyme inhibition assay are included to facilitate further research and development.
Chemical and Physical Properties
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a heterocyclic organic compound with a molecular formula of C₇H₉N₃O₃. It is also known by other names such as ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate and 5-carbethoxycytosine[1]. The fundamental physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 20187-46-6 | [2][3] |
| Molecular Formula | C₇H₉N₃O₃ | [2] |
| Molecular Weight | 183.16 g/mol | [2] |
| IUPAC Name | ethyl 4-amino-2-oxo-1H-pyrimidine-5-carboxylate | [2] |
| Melting Point | 276 °C (decomposition) | [4] |
| pKa (Predicted) | 7.91 ± 0.10 | [4][5] |
| XLogP3 | -0.2 | [2] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 3 | [5] |
| Topological Polar Surface Area | 93.8 Ų | [2][5] |
| Appearance | White to off-white solid | [6] |
| Solubility | Sparingly soluble in water | [5] |
Synthesis
A common and efficient method for the synthesis of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate involves a one-step reaction from diethyl 2-(ethoxymethylene)malonate, achieving a high yield[1]. A general procedure is outlined below.
Synthesis Workflow
Caption: General workflow for the synthesis of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate.
Detailed Experimental Protocol
The following protocol is based on a general procedure and may require optimization for specific laboratory conditions.
Materials:
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Diethyl ether
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Tetrahydrofuran
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Sodium tert-butoxide
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Intermediate 1 (e.g., Diethyl 2-(ethoxymethylene)malonate) (1 mol equivalent)
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Sodium magnesium oxide nanopowder (0.1 mol equivalent)
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Water
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Dilute hydrochloric acid (1:3 v/v concentrated HCl:water)
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Acetone
Procedure:
-
To a 2500 ml round-bottomed flask, add 400 ml of diethyl ether and 500 ml of tetrahydrofuran.
-
Add 30 ml of sodium tert-butoxide to the solvent mixture.
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With stirring, add 183 g (1 mol) of Intermediate 1 and the sodium magnesium oxide nanopowder (0.1 mol) to the flask.
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Heat the reaction mixture to 75°C and maintain this temperature for 2.5 hours.
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After the reaction is complete, allow the mixture to cool.
-
The resulting solid is dissolved in 500 ml of water with continuous stirring. Water may be added gradually until the solid is completely dissolved.
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Adjust the pH of the solution to 6-7 with dilute hydrochloric acid. A white solid should precipitate.
-
Collect the white solid by filtration.
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Wash the collected solid with a small amount of acetone.
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Dry the product to obtain a white powdery solid. The reported yield for a similar process is around 92%[3].
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected signals would correspond to the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), a singlet for the pyrimidine proton, and broad signals for the amino and hydroxyl protons. |
| ¹³C NMR | Expected peaks would include those for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the carbons of the ethyl group. |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks are expected for N-H stretching (amino group), O-H stretching (hydroxyl group), C=O stretching (ester and pyrimidine ring), and C-N and C-O stretching. |
| Mass Spec. (m/z) | The molecular ion peak [M]⁺ would be expected at approximately 183.16. |
Note: The interpretation of spectroscopic data should always be done in conjunction with reference compounds and databases.
Biological Activity and Potential Applications
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate serves as a crucial building block in the synthesis of various biologically active molecules, particularly those with potential as anticancer agents[3][4][7]. The pyrimidine scaffold is a well-known pharmacophore in numerous approved drugs.
Dihydroneopterin Aldolase (DHNA) Inhibition
One of the primary putative targets for this class of compounds is Dihydroneopterin aldolase (DHNA)[1]. DHNA is an enzyme in the folate biosynthesis pathway, which is essential for the survival of many microorganisms but absent in humans, making it an attractive target for antimicrobial drug development.
Conceptual Mechanism of DHNA Inhibition
Caption: Conceptual diagram of the proposed mechanism of action via DHNA inhibition.
Experimental Protocol for DHNA Inhibition Assay
The following is a general protocol for a fluorometric DHNA inhibition assay, which can be adapted for specific experimental needs.
Materials:
-
Purified Dihydroneopterin aldolase (DHNA) enzyme
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7,8-dihydroneopterin (DHNP) as substrate
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Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
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Test compound (Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate) dissolved in a suitable solvent (e.g., DMSO)
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96-well black microplates
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Fluorometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In the wells of a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test compound to the wells. Include a control with only the solvent (DMSO).
-
Add a fixed concentration of the DHNA enzyme to each well and incubate for a predetermined time (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, DHNP.
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Monitor the increase in fluorescence over time using a fluorometer. The product of the DHNA reaction, 6-hydroxymethyl-7,8-dihydropterin, is fluorescent.
-
Calculate the initial reaction rates from the fluorescence data.
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Determine the percentage of inhibition for each concentration of the test compound relative to the control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Applications in Drug Development
The structural motif of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is present in various compounds explored for different therapeutic areas. Its utility as a synthetic intermediate allows for the generation of diverse chemical libraries for screening against various biological targets. The potential for developing novel anticancer and antimicrobial agents makes this compound a valuable entity in the field of drug discovery and development. Further research into its mechanism of action and structure-activity relationships is warranted to fully exploit its therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. ijrpr.com [ijrpr.com]
- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. FCKeditor - Resources Browser [mfa.gov.by]
- 7. Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | C7H9N3O3 | CID 219812 - PubChem [pubchem.ncbi.nlm.nih.gov]
